

(S)-BAY-293 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-BAY-293

Cat. No.: B10825797

[Get Quote](#)

An In-depth Technical Guide on **(S)-BAY-293** and its Active Enantiomer

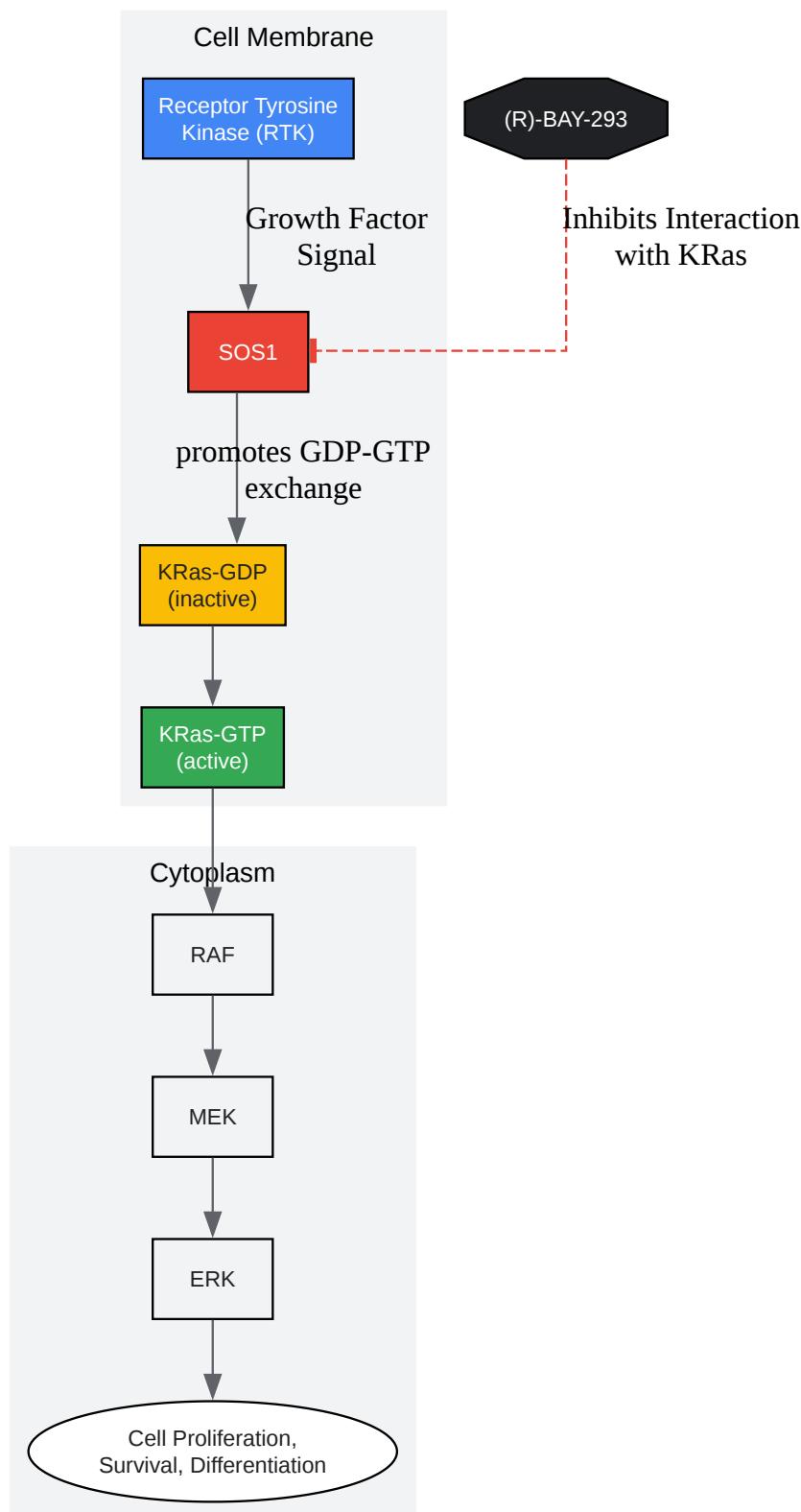
Introduction

(S)-BAY-293 serves as a negative control for its potent, cell-active R-enantiomer, BAY-293.^[1] BAY-293 is a selective inhibitor of the protein-protein interaction between Son of Sevenless 1 (SOS1) and KRas.^[2] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on Ras, leading to the activation of the Ras signaling pathway.^[3] By disrupting the KRAS-SOS1 interaction, BAY-293 effectively blocks this activation and subsequent downstream signaling through the RAS-RAF-MEK-ERK pathway.^[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **(S)-BAY-293** and its active counterpart, BAY-293.

Chemical Structure and Properties

(S)-BAY-293 and its active (R)-enantiomer share the same chemical formula and molecular weight, differing only in their stereochemistry. The IUPAC name for the active (R)-enantiomer is (R)-6,7-dimethoxy-2-methyl-N-[1-[4-[2-[(methylamino)methyl]phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine.^{[4][5]}

Table 1: Physicochemical Properties of BAY-293


Property	Value	Reference
Chemical Formula	C25H28N4O2S	[6]
Molecular Weight	448.59 g/mol	[4]
CAS Number	2244904-69-4 ((S)-enantiomer)	[1]
2244904-70-7 ((R)-enantiomer)	[4]	
Purity	≥98% (HPLC)	[4]
Solubility	Soluble in DMSO (≥57.3 mg/mL) and Ethanol (≥24 mg/mL). Insoluble in water.	[2][7]
Canonical SMILES	C--INVALID-LINK-- Nc1nc(C)nc(cc2OC)c1cc2OC	[7]
InChI Key	WEGLOYDTDILXDA-OAHLLOKOSA-N	[4][6]

Biological Activity and Mechanism of Action

The active enantiomer, BAY-293, is a potent inhibitor of the KRas-SOS1 interaction with an IC₅₀ of 21 nM.[2][4][8] This inhibition prevents the activation of Ras, leading to the downregulation of the downstream RAS-RAF-MEK-ERK signaling pathway.[4] Consequently, BAY-293 demonstrates antiproliferative activity against various cancer cell lines, including those with wild-type KRAS and KRAS G12C mutations.[8] In contrast, **(S)-BAY-293** is utilized as a negative control in experiments to ensure that the observed biological effects are due to the specific inhibition of the KRas-SOS1 interaction by the active (R)-enantiomer.[1]

Signaling Pathway Inhibition

The following diagram illustrates the point of intervention of BAY-293 in the RAS signaling cascade.

[Click to download full resolution via product page](#)

Mechanism of Action of (R)-BAY-293

Quantitative Biological Data

The inhibitory and antiproliferative activities of the active (R)-enantiomer, BAY-293, have been quantified across various assays and cell lines.

Table 2: In Vitro Activity of (R)-BAY-293

Assay/Cell Line	KRAS Status	IC50 Value	Reference
KRas-SOS1 Interaction	N/A	21 nM	[2][4][8]
K-562	Wild-type	1.09 μM	[6][8]
MOLM-13	Wild-type	0.995 μM	[6][8]
NCI-H358	G12C Mutant	3.48 μM	[6][8]
Calu-1	G12C Mutant	3.19 μM	[6][8]
BxPC3 (Pancreatic)	Wild-type	2.07 μM	[9]
MIA PaCa-2 (Pancreatic)	G12C Mutant	2.90 μM	[9]
AsPC-1 (Pancreatic)	G12D Mutant	3.16 μM	[9]

Experimental Protocols

The characterization of **(S)-BAY-293** and its active enantiomer involves a variety of standard and specialized experimental procedures.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of both **(S)-BAY-293** and BAY-293 is typically assessed using reverse-phase HPLC.

- Sample Preparation: A stock solution of the compound is prepared in a suitable solvent, such as DMSO. This is then diluted to an appropriate concentration with the mobile phase.

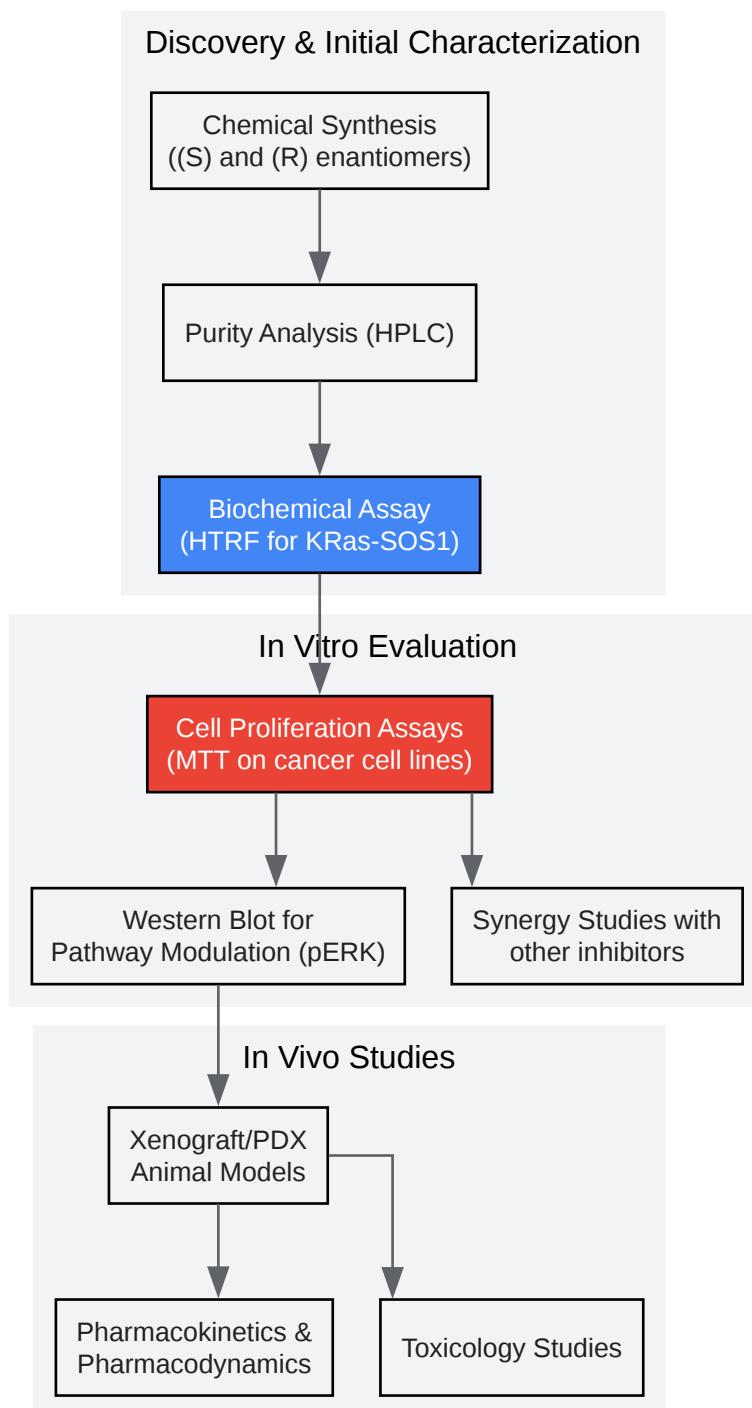
- Chromatographic Conditions: A C18 column is commonly used with a gradient elution system, for example, a mixture of water and acetonitrile with a modifying agent like trifluoroacetic acid.
- Detection: The eluting compound is detected by a UV detector at a wavelength where the compound has maximum absorbance (e.g., 216, 250, 328, 342 nm).^[6]
- Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

KRas-SOS1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to quantify the inhibitory effect of compounds on the protein-protein interaction.

- Reagents: Recombinant, tagged KRas and SOS1 proteins are used. An antibody-donor conjugate and an antibody-acceptor conjugate that bind to the respective tags on the proteins are also required.
- Procedure:
 - The compound of interest (e.g., BAY-293) is incubated with the KRas and SOS1 proteins.
 - The detection antibodies are then added.
 - If KRas and SOS1 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation.
- Data Analysis: The HTRF signal is measured. A decrease in the signal in the presence of the inhibitor indicates disruption of the KRas-SOS1 interaction. The IC₅₀ value is determined by fitting the dose-response curve.

Cell Proliferation Assay (MTT Assay)


The antiproliferative effects of BAY-293 are evaluated using assays like the MTT assay.

- Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

- Compound Treatment: The cells are treated with serial dilutions of BAY-293 (and **(S)-BAY-293** as a negative control) for a specified period (e.g., 72 hours).[8]
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
- Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
- Data Analysis: The absorbance is read on a plate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a targeted inhibitor like BAY-293.

[Click to download full resolution via product page](#)

Preclinical Evaluation Workflow for a KRas-SOS1 Inhibitor

Synergistic Effects and Further Research

Research has shown that BAY-293 exhibits synergistic antiproliferative effects when combined with KRAS G12C inhibitors like ARS-853.^[4] This suggests that a dual-targeting approach, inhibiting both the active and inactive states of KRAS, could be a promising therapeutic strategy.^[7] Furthermore, studies have explored the synergistic effects of BAY-293 with a wide range of other agents, including modulators of glucose metabolism, cell cycle inhibitors, and various chemotherapeutics, particularly in non-small cell lung cancer and pancreatic cancer models.^{[9][10]} **(S)-BAY-293** remains a crucial tool in these studies to confirm the on-target effects of its active enantiomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]
- 5. BAY-293 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. d-nb.info [d-nb.info]
- 10. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

• To cite this document: BenchChem. [(S)-BAY-293 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10825797#s-bay-293-chemical-structure-and-properties\]](https://www.benchchem.com/product/b10825797#s-bay-293-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com